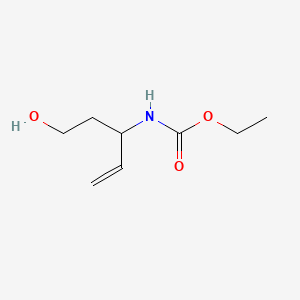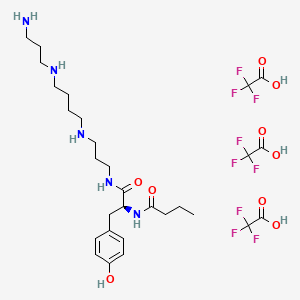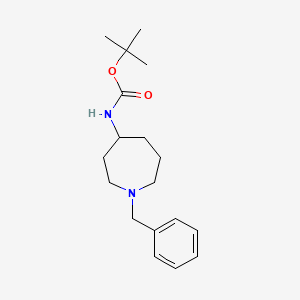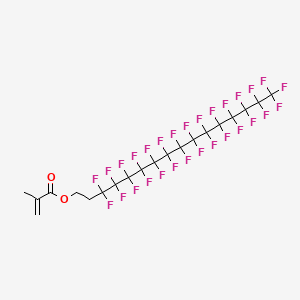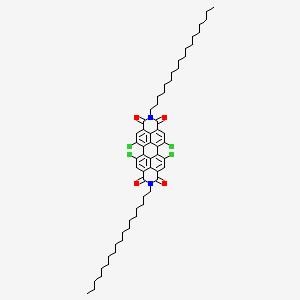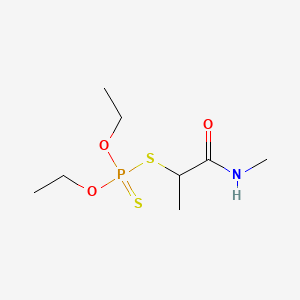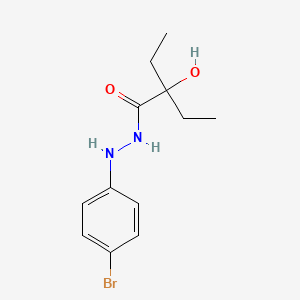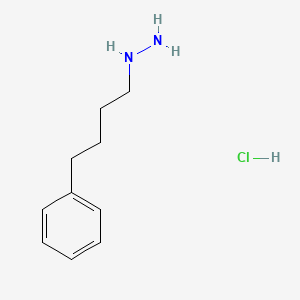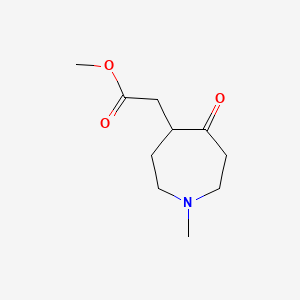
Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate is a chemical compound with the molecular formula C10H17NO3 and a molar mass of 199.25 g/mol . It is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate starting materials to form the azepane ring, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism by which Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The azepane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and esters with comparable structures and properties .
Uniqueness
What sets Methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 2-(1-methyl-5-oxoazepan-4-yl)acetate |
InChI |
InChI=1S/C10H17NO3/c1-11-5-3-8(7-10(13)14-2)9(12)4-6-11/h8H,3-7H2,1-2H3 |
InChI Key |
CLRBOULUPPDHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(=O)CC1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
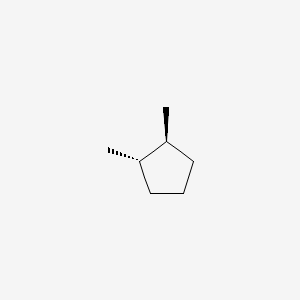
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
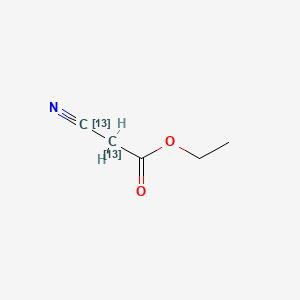

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
